molecular formula C18H21BFNO4S B8083795 4-fluoro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide

4-fluoro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide

Cat. No.: B8083795
M. Wt: 377.2 g/mol
InChI Key: MQCOAJIVRNEYIQ-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a fluorine atom, and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide typically involves a multi-step process:

    Formation of the Boronate Ester: The initial step involves the reaction of phenylboronic acid with pinacol in the presence of a dehydrating agent to form the boronate ester.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination, often using reagents such as Selectfluor.

    Sulfonamide Formation: The final step involves the reaction of the fluorinated boronate ester with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted aromatic ring.

    Coupling Reactions: The boronate ester group makes it suitable for Suzuki-Miyaura coupling reactions, which are used to form carbon-carbon bonds.

    Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used.

    Oxidation/Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be employed.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura reactions.

    Oxidation/Reduction Products: Oxidized or reduced forms of the sulfonamide group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronate ester group is particularly valuable in cross-coupling reactions, which are essential for constructing carbon-carbon bonds in organic synthesis.

Biology and Medicine

In biological and medicinal research, 4-fluoro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide is investigated for its potential as a pharmacophore. The presence of the sulfonamide group suggests possible applications in enzyme inhibition and receptor binding studies.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The boronate ester group can interact with biological molecules through reversible covalent bonding, which is useful in drug design.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline
  • 4-fluoro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide

Uniqueness

Compared to similar compounds, 4-fluoro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide is unique due to the presence of both a sulfonamide group and a boronate ester. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its utility in various applications.

Biological Activity

The compound 4-fluoro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores its biological activity, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A fluorobenzene moiety.
  • A dioxaborolane group which is known for its role in enhancing the bioactivity of compounds through various mechanisms.
  • A sulfonamide functional group that is often associated with antibacterial and antitumor activities.

The biological activity of sulfonamides typically involves inhibition of essential enzymes in bacterial and cancer cells. The specific mechanism for this compound may involve:

  • Inhibition of Carbonic Anhydrases : Sulfonamides are known to inhibit carbonic anhydrases, which are crucial for maintaining acid-base balance in cells.
  • Kinase Inhibition : The presence of the dioxaborolane group suggests potential interactions with kinases, which play significant roles in cell signaling pathways.

Biological Activity Data

Recent studies have reported various biological activities associated with this compound:

Activity IC50 Value (µM) Cell Line/Target Reference
Inhibition of EGFR0.012 - 0.030NSCLC cell lines
Anticancer activity0.126MDA-MB-231 (triple-negative breast cancer)
Inhibition of MMP-2 and MMP-90.87 - 12.91Various cancer cell lines

Case Studies

  • EGFR Inhibition in NSCLC :
    • A study demonstrated that the compound exhibited potent inhibition against the EGFR-L858R mutant found in non-small cell lung cancer (NSCLC), with IC50 values significantly lower than those required for wild-type receptors. This suggests a targeted approach for treating specific mutations in NSCLC patients .
  • Antitumor Activity Against MDA-MB-231 :
    • In vivo studies showed that treatment with this compound inhibited lung metastasis more effectively than established drugs like TAE226. It demonstrated a strong selectivity for cancer cells over normal cells, indicating a promising therapeutic window .
  • Matrix Metalloproteinase Inhibition :
    • The compound showed notable inhibitory effects on matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling. This off-target activity could enhance its anticancer efficacy by preventing tumor invasion .

Properties

IUPAC Name

4-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BFNO4S/c1-17(2)18(3,4)25-19(24-17)13-5-9-15(10-6-13)21-26(22,23)16-11-7-14(20)8-12-16/h5-12,21H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCOAJIVRNEYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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